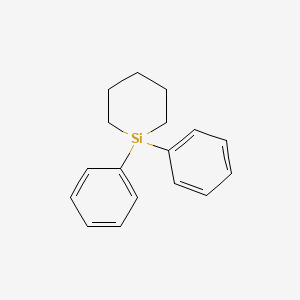
1,1-Diphenylsilacyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenylsilacyclohexane is an organosilicon compound with the molecular formula C17H20Si. It features a six-membered silacyclohexane ring with two phenyl groups attached to the silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diphenylsilacyclohexane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with cyclohexene in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of the silane to the double bond of cyclohexene .
Industrial Production Methods
Industrial production would likely employ continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenylsilacyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert it to silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silacyclohexane derivatives depending on the reagents used.
Scientific Research Applications
1,1-Diphenylsilacyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or mechanical properties.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of 1,1-Diphenylsilacyclohexane involves its interaction with various molecular targets. In oxidation reactions, the silicon atom undergoes nucleophilic attack by oxidizing agents, leading to the formation of silanol or siloxane derivatives. In reduction reactions, the silicon atom is reduced to form silane derivatives. Substitution reactions involve the replacement of phenyl groups with other functional groups, facilitated by catalysts .
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylsilacyclopentane: Similar structure but with a five-membered ring.
1,1-Diphenylsilacycloheptane: Similar structure but with a seven-membered ring.
1,1-Diphenylsilacyclooctane: Similar structure but with an eight-membered ring.
Uniqueness
1,1-Diphenylsilacyclohexane is unique due to its six-membered ring structure, which provides a balance between ring strain and stability. This makes it particularly useful in applications where both stability and reactivity are required .
Properties
CAS No. |
18002-79-4 |
|---|---|
Molecular Formula |
C17H20Si |
Molecular Weight |
252.42 g/mol |
IUPAC Name |
1,1-diphenylsilinane |
InChI |
InChI=1S/C17H20Si/c1-4-10-16(11-5-1)18(14-8-3-9-15-18)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChI Key |
BXGZDRHWAIMTPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Si](CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


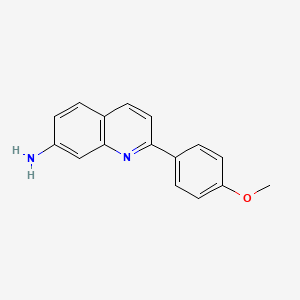
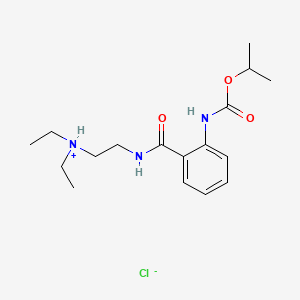
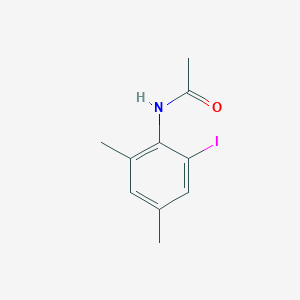
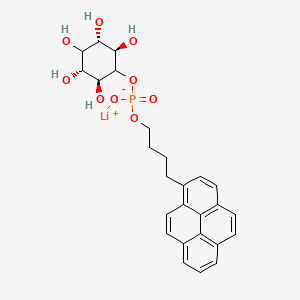
![2-[3-(3-Methylpiperidin-1-yl)propyl]guanidine;sulfuric acid](/img/structure/B15342761.png)
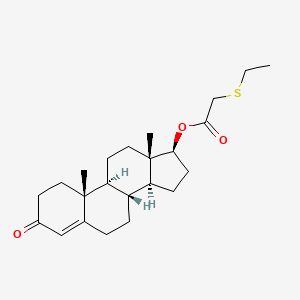


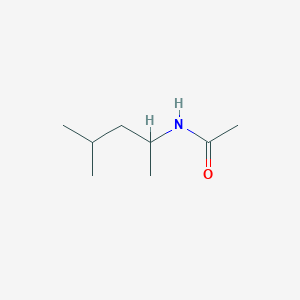
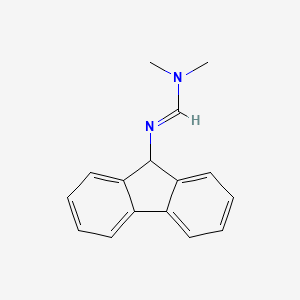
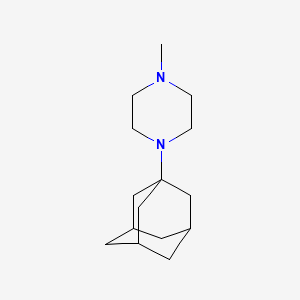

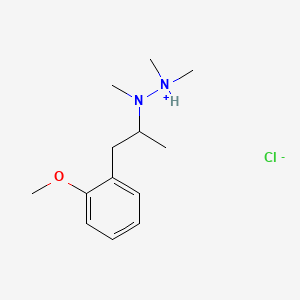
![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
